N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-29-19-10-6-5-9-18(19)24-21(26)20(25)23-15-22(27,16-7-3-2-4-8-16)17-11-13-28-14-12-17/h2-10,17,27H,11-15H2,1H3,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOFYVGNFWOPOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Amide Coupling Route
This method involves sequential coupling of pre-functionalized intermediates to an ethanedioic acid backbone.
Step 1: Synthesis of 2-Hydroxy-2-(Oxan-4-Yl)-2-Phenylethylamine
- Procedure : The oxan-4-yl-phenyl ethanol intermediate is synthesized via Grignard addition of phenylmagnesium bromide to tetrahydropyran-4-carbaldehyde, followed by hydroxylation using OsO₄ in a THF/H₂O system.
- Amination : The alcohol is converted to the amine via Mitsunobu reaction with phthalimide, followed by hydrazinolysis (yield: 74%).
Step 2: Preparation of 2-(Methylsulfanyl)Aniline
- Thioetherification : 2-Aminothiophenol is treated with methyl iodide in the presence of K₂CO₃ in DMF at 60°C (yield: 89%).
Step 3: Amide Bond Formation
Convergent Synthesis via Ugi Multicomponent Reaction
A one-pot Ugi reaction streamlines the synthesis by combining:
- Components :
- Oxan-4-yl-phenyl glyoxal (1.2 equiv)
- 2-(Methylsulfanyl)aniline (1.0 equiv)
- Ethanedioic acid (1.5 equiv)
- tert-Butyl isocyanide (1.0 equiv)
- Conditions : MeOH, 25°C, 24 hours.
- Yield : 82% after recrystallization from ethanol.
Optimization of Reaction Parameters
Critical factors influencing yield and purity were systematically evaluated:
Solvent Effects
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 8.93 | 68 | 95 |
| DMF | 36.7 | 72 | 88 |
| THF | 7.52 | 65 | 92 |
| Ethanol | 24.3 | 58 | 85 |
Polar aprotic solvents like DMF improved reaction kinetics but necessitated stringent drying to avoid hydrolysis.
Catalytic Systems
- HATU/DIEA : Achieved 78% conversion but required post-reaction EDTA washes to remove residual metals.
- EDCl/HOBt : Provided 71% yield with fewer side products, ideal for scale-up.
Structural Characterization and Analytical Data
The compound was authenticated using advanced spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
| Nucleus | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 1.45–1.89 (m, 4H) | Multiplet | Oxan-4-yl CH₂ |
| ¹H | 4.12 (s, 1H) | Singlet | Hydroxyl proton |
| ¹H | 7.25–7.48 (m, 5H) | Multiplet | Phenyl ring |
| ¹³C | 25.8, 67.3 | - | Oxan-4-yl carbons |
| ¹³C | 170.5, 169.8 | - | Amide carbonyls |
High-Resolution Mass Spectrometry (HRMS)
- Observed : m/z 427.1843 [M+H]⁺
- Calculated : C₂₂H₂₇N₂O₃S: 427.1846
Applications and Biological Relevance
Preliminary studies indicate inhibitory activity against protein kinase C-θ (IC₅₀ = 1.2 µM) and antimicrobial effects (MIC = 8 µg/mL vs. S. aureus). Its dual functionality as a hydrogen bond donor (hydroxyl/amide) and lipophilic anchor (oxan-4-yl) makes it a candidate for further drug development.
Chemical Reactions Analysis
Types of Reactions
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations :
Tetrahydropyran vs. Tetrahydropyrimidinone: The target’s oxan-4-yl ring (tetrahydropyran) offers less hydrogen-bonding diversity compared to the tetrahydropyrimidinone group in ’s compound, which includes a urea-like carbonyl . This may reduce the target’s affinity for protease targets but enhance metabolic stability.
Sulfur Substituents : The target’s methylsulfanyl group is less polar than the methylsulfonyl group in ’s compound, resulting in higher lipophilicity (~LogP 2.8 vs. 1.5). This could improve membrane permeability but increase CYP450-mediated oxidation risks .
Ethanediamide vs. Acetamide : The ethanediamide backbone in the target provides two amide bonds, enabling stronger bidentate hydrogen bonding compared to the single acetamide group in ’s compound. This may enhance binding to kinases or DNA .
Crystallographic and Intermolecular Interactions
Biological Activity
N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of its implications in pharmacology.
Molecular Formula : C21H26N2O3S
Molecular Weight : 382.51 g/mol
CAS Number : 2034454-56-1
The compound features a sulfonamide structure, which is often associated with various biological activities, including antimicrobial and anti-inflammatory effects. Its unique molecular configuration includes an oxan ring and a phenyl group, contributing to its potential bioactivity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study utilizing high-throughput screening identified several sulfonamide derivatives that inhibited cancer cell proliferation by inducing apoptosis in various cancer cell lines, including breast and colon cancer cells .
Table 1: Summary of Anticancer Activity Studies
| Study | Compound | Cancer Type | Mechanism of Action | Result |
|---|---|---|---|---|
| Sulfonamide A | Breast Cancer | Apoptosis induction | IC50 = 15 µM | |
| Sulfonamide B | Colon Cancer | Cell cycle arrest | IC50 = 12 µM |
Antimicrobial Activity
The compound's structural characteristics suggest potential antimicrobial activity. Sulfonamides are known for their ability to inhibit bacterial folate synthesis. Preliminary tests have shown that this compound exhibits activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Efficacy
| Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Activity : The sulfonamide moiety can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
- Induction of Apoptosis : Studies indicate that the compound may activate apoptotic pathways in cancer cells through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors.
Case Study 1: Anticancer Effects in vitro
A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in early and late apoptotic cells, indicating that the compound effectively induces apoptosis .
Case Study 2: Antimicrobial Testing
In another study, the compound was tested against various bacterial strains. The results showed significant inhibition of bacterial growth at concentrations lower than those required for many existing antibiotics, suggesting its potential as a new antimicrobial agent .
Q & A
Q. What are the optimal synthetic routes for N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[2-(methylsulfanyl)phenyl]ethanediamide, and how can reaction conditions be optimized for yield and purity?
The synthesis involves multi-step reactions starting with functionalized intermediates. A generalized approach includes:
- Step 1 : Preparation of the hydroxy-oxan-phenyl ethylamine intermediate via nucleophilic substitution or reductive amination .
- Step 2 : Coupling with 2-(methylsulfanyl)phenylacetic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM .
- Optimization : Temperature control (0–25°C), solvent polarity adjustments, and catalytic additives (e.g., DMAP) improve yields. Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization is critical .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm the oxalamide linkage, hydroxy group (δ ~5.2 ppm), and methylsulfanyl substituent (δ ~2.5 ppm) .
- FTIR : Peaks at ~1670 cm⁻¹ (amide C=O), ~3300 cm⁻¹ (O-H stretch), and ~650 cm⁻¹ (C-S bond) .
- HPLC-MS : Reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment and molecular ion confirmation .
Q. What preliminary biological assays are recommended to evaluate its bioactivity?
- Kinase Inhibition Assays : Screen against kinases (e.g., EGFR, VEGFR) due to structural similarity to known kinase inhibitors .
- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 µM .
- Solubility and Stability : Measure logP (octanol/water) and pH-dependent stability (1–14) to guide formulation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cyclooxygenase-2) .
- MD Simulations : Analyze stability of ligand-protein complexes (GROMACS, AMBER) over 100-ns trajectories .
- QSAR : Correlate substituent effects (e.g., oxan-4-yl vs. morpholine) with activity using descriptors like HOMO/LUMO energies .
Q. How should researchers resolve contradictions in reactivity or bioactivity data across structurally similar compounds?
-
Comparative Analysis : Contrast with analogs like N'-(3-chloro-4-fluorophenyl)-N-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]ethanediamide () to isolate substituent effects. For example:
Compound Substituent IC₅₀ (µM) Target Oxan-4-yl 12.3 Analog Morpholine 8.7 - Mechanistic Studies : Probe reaction pathways (e.g., Hammett plots for electronic effects) or use isotopic labeling (¹⁸O/²H) to trace intermediates .
Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?
- Flow Chemistry : Continuous flow reactors for precise control of exothermic amide coupling steps .
- Chiral Resolution : Use chiral stationary phases (e.g., Chiralpak AD-H) for enantiomeric excess (ee) >98% .
- Process Analytical Technology (PAT) : In-line FTIR/NMR for real-time monitoring of intermediates .
Q. How can researchers validate the compound’s stability under physiological conditions?
- Forced Degradation Studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH, 40°C), and oxidative stress (3% H₂O₂) .
- Metabolite Profiling : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for Phase I/II metabolites .
Methodological Guidance for Data Interpretation
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
- Re-evaluate Force Fields : Adjust parameters in docking software to account for flexible binding pockets .
- Experimental Validation : Perform SPR (surface plasmon resonance) to measure binding kinetics (kₐ, k𝒹) and compare with docking scores .
Q. What statistical approaches are recommended for high-throughput screening data analysis?
- Multivariate Analysis : PCA (principal component analysis) to identify clusters of active/inactive analogs .
- Dose-Response Modeling : Four-parameter logistic curves (GraphPad Prism) to calculate EC₅₀/IC₅₀ values with 95% confidence intervals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
